Epoxy resin

Descripción general

Descripción

Epoxy resin is a versatile and highly adhesive material widely used in various industries, including construction, woodworking, and manufacturing. It is a thermosetting polymer created by combining a resin and a hardener, which undergoes a chemical reaction to form a durable, high-strength, and adhesive substance . Epoxy resins are known for their exceptional bonding properties, resistance to chemicals and moisture, and ability to withstand moderate temperatures .

Métodos De Preparación

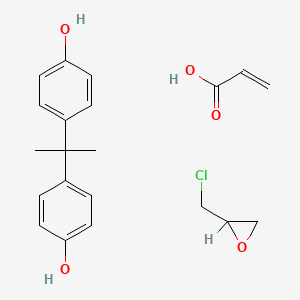

Synthetic Routes and Reaction Conditions: Epoxy resins are typically formed by the reaction of compounds containing at least two active hydrogen atoms (such as polyphenolic compounds, diamines, amino phenols, heterocyclic imides and amides, and aliphatic diols) with epichlorohydrin . The most widely used epoxy resin monomer is diglycidyl ether of bisphenol A (DGEBA), synthesized from bisphenol A and epichlorohydrin .

Industrial Production Methods: The industrial production of epoxy resins involves the reaction of epichlorohydrin with bisphenol A in the presence of a base, such as sodium hydroxide . This reaction produces a liquid prepolymer, which can be further processed into solid or liquid epoxy resins . The production process can be adjusted to create different grades of epoxy resins with varying properties, such as brittleness and viscosity .

Análisis De Reacciones Químicas

Types of Reactions: Epoxy resins undergo various chemical reactions, including:

Oxidation: Epoxy resins can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert epoxy groups into hydroxyl groups.

Substitution: Epoxy groups can undergo nucleophilic substitution reactions, where the epoxy ring is opened by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Carbonyl compounds.

Reduction: Hydroxyl compounds.

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Properties of Epoxy Resins

The unique properties of epoxy resins include:

- High Adhesion Strength : Excellent bonding capabilities with various substrates.

- Chemical Resistance : Resistant to solvents, acids, and bases.

- Thermal Stability : Maintains performance under high temperatures.

- Mechanical Strength : High tensile and compressive strength.

Aerospace

Epoxy resins are critical in aerospace applications due to their lightweight and high-strength characteristics. They are used in:

- Composite materials for aircraft structures.

- Adhesives for bonding components.

- Coatings for corrosion resistance.

Case Study : A study by Zhou et al. demonstrated the use of epoxy resin composites in aircraft components, highlighting their mechanical performance under various conditions .

Automotive

In the automotive industry, epoxy resins are utilized for:

- Structural adhesives in vehicle assembly.

- Coatings for protection against environmental factors.

- Electrical encapsulation in automotive electronics.

Data Table: Automotive Applications of Epoxy Resins

| Application | Description |

|---|---|

| Structural Adhesives | Bonding metal and composite parts |

| Coatings | Protective finishes for car exteriors |

| Electrical Encapsulation | Insulation for electronic components |

Construction

Epoxy resins play a vital role in construction materials through:

- Concrete repair products.

- Flooring systems with high durability.

- Sealants and adhesives for structural integrity.

Case Study : Research on epoxy-infused concrete demonstrated enhanced strength and durability, making it suitable for heavy-load applications .

Electronics

In electronics, epoxy resins are essential for:

- Potting compounds that protect sensitive components.

- Insulating materials for circuit boards.

- Adhesives for assembling electronic devices.

Data Table: Electronics Applications of Epoxy Resins

| Application | Description |

|---|---|

| Potting Compounds | Encapsulation of electronic parts |

| Insulating Materials | Electrical insulation for circuit boards |

| Adhesives | Bonding components in electronic assemblies |

Marine

Epoxy resins are widely used in marine applications due to their water resistance:

- Boat hull construction and repair.

- Adhesives for assembling boat components.

- Coatings to prevent corrosion.

Recent Innovations

Recent advancements in this compound technology focus on enhancing performance through:

Mecanismo De Acción

The mechanism of action of epoxy resins involves the polymerization of the resin and hardener, which forms a three-dimensional network of cross-linked polymer chains . The hardener acts as a catalyst, initiating the curing process and causing the resin molecules to crosslink and form a solid, durable material . This cross-linking process provides epoxy resins with their exceptional mechanical properties and chemical resistance .

Comparación Con Compuestos Similares

- Polyester resins

- Polyurethane resins

- Phenolic resins

Epoxy resins stand out due to their versatility, strong adhesion, and resistance to various environmental factors, making them a preferred choice in many applications.

Actividad Biológica

Epoxy resins, widely used in various applications, have garnered interest for their potential biological activities, particularly in antimicrobial and cytotoxic properties. This article presents a comprehensive overview of the biological activity of epoxy resins, supported by diverse research findings, data tables, and case studies.

Overview of Epoxy Resins

Epoxy resins are thermosetting polymers formed by the reaction of epoxide monomers with hardeners. They are known for their excellent mechanical properties, chemical resistance, and adhesion. However, recent studies have highlighted their biological activities, particularly against microorganisms.

Antimicrobial Activity

Recent research has demonstrated that epoxy resins exhibit significant antimicrobial properties. A study evaluated three commercial epoxy resins and found that they could effectively reduce bacterial cell counts after a 24-hour incubation period. The results indicated high antibacterial efficacy against Escherichia coli and Staphylococcus aureus, achieving log reductions greater than 6.0 (p < 0.001) .

Table 1: Antibacterial Efficacy of Epoxy Resins

| Resin Type | Bacterial Strain | Log Reduction (R) | Statistical Significance |

|---|---|---|---|

| Resin 1 | E. coli | 6.92 | p < 0.001 |

| Resin 1 | S. aureus | 6.89 | p < 0.001 |

| Resin 2 | E. coli | 6.89 | p < 0.001 |

| Resin 2 | S. aureus | 6.68 | p < 0.001 |

The study also explored the virucidal activity of these resins against Herpes Simplex Virus type-1 and Human Coronavirus OC43, indicating promising results linked to the release of specific amines from the resin matrix .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of epoxy resins in biomedical applications. A study on cured epoxy resin compounds based on bisphenol A reported no significant cytotoxic effects on living cells . The analysis involved absorbance measurements to detect harmful agents, confirming that the extracts from tested resin samples did not exhibit cytotoxicity.

Table 2: Cytotoxicity Results of Cured Epoxy Resins

| Sample Type | Cytotoxicity Level (OD) | Observations |

|---|---|---|

| Cured this compound | >0.2 | No cytotoxic effects observed |

| Control (Positive) | 45.9% | Confirmed cytotoxic effects |

Case Studies

Case Study 1: Dental Applications

In a study evaluating epoxy-based dental sealers modified with bioactive glass and hydroxyapatite nanoparticles, researchers found that these modifications enhanced bioactivity while maintaining low solubility (less than 1% weight loss) . The incorporation of these materials improved mechanical properties and bioactivity, making them suitable for dental applications.

Case Study 2: Antibacterial Composites

Another investigation focused on incorporating silver nanoparticles into epoxy resins to enhance antibacterial properties. The modified epoxy composites demonstrated significant antibacterial activity due to the synergistic effects of silver nanoparticles .

The antimicrobial activity of epoxy resins is hypothesized to be linked to the release of specific amines during contact with microbial cells, which may disrupt cellular functions and inhibit replication . Additionally, studies suggest that structural modifications in epoxy formulations can lead to enhanced biological activity .

Propiedades

IUPAC Name |

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C3H5ClO.C3H4O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;1-2-3(4)5/h3-10,16-17H,1-2H3;3H,1-2H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSXGWPNVZQNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129522-29-8, 94422-71-6, 37625-93-7, 55818-57-0, 53814-24-7 | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, di-2-propenoate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129522-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-propenoate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94422-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 2-(chloromethyl)oxirane and 4,4′-(1-methylethylidene)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37625-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A-epichlorohydrin copolymer acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55818-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53814-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Bisphenol A-epichlorohydrin acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55818-57-0, 37625-93-7, 68334-76-9 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, polymer with 2-(chloromethyl)oxirane and 4,4'-(1-methylethylidene)bis[phenol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Isopropylidenediphenol, polymer with 1-chloro-2,3-epoxypropane and acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXY RESIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.